molecular formula C19H16N6O3 B2952478 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1219902-34-7

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2952478
CAS No.: 1219902-34-7
M. Wt: 376.376
InChI Key: QTWLDKPMSOIOEB-UHFFFAOYSA-N
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Description

The compound of interest is a hybrid molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl), a furan-2-yl substituent, and a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety linked via an ethyl group. The furan group may enhance lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c26-18-9-8-15(17-7-4-12-28-17)22-24(18)11-10-20-19(27)16-13-21-25(23-16)14-5-2-1-3-6-14/h1-9,12-13H,10-11H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWLDKPMSOIOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of a triazole ring, a furan moiety, and a pyridazine derivative, which collectively contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, and its structural representation includes:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Pyridazine core : Known for its diverse biological activities.
  • Triazole moiety : Associated with various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing furan and pyridazine rings possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the triazole group further enhances this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Properties

The cytotoxic effects of this compound have been investigated using various cancer cell lines. For example, derivatives with structural similarities have exhibited potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Compounds in this class have also been studied for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX) suggests potential applications in treating inflammatory diseases. This activity is crucial as it relates to the management of pain and inflammation in various clinical conditions.

Case Studies

  • Cytotoxic Evaluation : A study assessed the cytotoxicity of several triazole derivatives against MCF-7 and HeLa cells using MTT assays. Results indicated that compounds with phenyl substitutions showed enhanced cytotoxicity compared to aliphatic counterparts, highlighting the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Studies : Another research effort focused on synthesizing pyridazine derivatives with furan moieties, demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the therapeutic potential of such compounds in infectious disease management .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotable Findings
N-(4-sulfamoylphenyl)butanamideAntimicrobial, AnticancerEffective against multiple pathogens; inhibits cancer cell growth
6-Oxopyridazine DerivativeAntimicrobialExhibits broad-spectrum activity against bacterial strains
Pyridopyrimidine-Thiazole HybridCytotoxicHigh potency against MCF-7 and HeLa cells; structure-dependent activity

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyridazinone Derivatives with Heterocyclic Substituents

Key Compounds :

3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6i) Substituents: 4-Benzylpiperidinyl on pyridazinone, propanamide linker, antipyrine (pyrazole) moiety. Properties: Melting point = 173–175°C; IR C=O absorption at 1680–1720 cm⁻¹; molecular weight = 548.2174 [M+H]+ . Comparison: The propanamide linker here contrasts with the ethyl linker in the target compound. The benzylpiperidinyl group may enhance membrane permeability compared to the furan substituent.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (6j) Substituents: Phenyl on pyridazinone, antipyrine moiety. Properties: Melting point = 188–190°C; molecular weight = 527.2777 [M+H]+ .

Structural Trends :
  • Pyridazinone derivatives with bulky substituents (e.g., benzylpiperidinyl, phenyl) exhibit higher melting points (>170°C), suggesting strong intermolecular interactions .
  • Linker type (propanamide vs. ethyl) influences conformational flexibility and hydrogen-bonding capacity.

Furan-Containing Analogues

Key Compounds :

Naphtho[2,1-b]furan-2-yl-based pyrazole derivatives (7a,b, 8, 10, 12–15) Substituents: Naphthofuran fused with pyrazole; diverse functional groups (e.g., cyano, methyl, carbonyl). Synthesis: Reflux with aldehydes/anilines; characterized by IR/NMR . Comparison: The naphthofuran system in these compounds is more rigid and planar than the monocyclic furan-2-yl group in the target compound, which may reduce solubility but improve stacking interactions with aromatic biological targets.

Ranitidine-related compounds with furan groups (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) Substituents: Dimethylaminomethyl on furan. Comparison: The dimethylaminomethyl group enhances water solubility, a feature absent in the target compound’s unmodified furan .

Functional Insights :
  • Furan rings contribute to π-π stacking but may reduce metabolic stability due to susceptibility to oxidation.

Triazole Carboxamide Derivatives

Key Compounds :

N-{3-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxamide Substituents: Dihydropyridopyrimidine core, triazole carboxamide linked via 3-oxopropyl. Synthesis: Carbodiimide-mediated coupling; purified via silica column chromatography (63% yield) . Comparison: The dihydropyridopyrimidine core differs from pyridazinone but shares the triazole carboxamide group. The 3-oxopropyl linker may offer greater polarity than the ethyl linker.

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